Ochratoxin B (OTB) is a mycotoxin, a secondary metabolite produced by certain species of fungi, primarily belonging to the genera Aspergillus and Penicillium [, , ]. It is structurally similar to Ochratoxin A (OTA), lacking a chlorine atom at position 5 in the isocoumarin moiety [, ]. While less toxic than OTA, OTB still possesses toxicological relevance [, , ].
Ochratoxin B is classified under the group of mycotoxins, which are toxic secondary metabolites produced by fungi. The primary fungal producers of ochratoxin B include Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum. These fungi thrive in warm and humid conditions, making agricultural products susceptible to contamination during storage.
Ochratoxin B can be synthesized through various methods in laboratory settings, typically involving the cultivation of ochratoxin-producing fungi under controlled conditions. The synthesis process often includes:
The production of ochratoxin B can be optimized by manipulating environmental factors such as temperature, pH, and nutrient availability. For example, specific growth conditions can enhance the yield of ochratoxins during fermentation processes.
Ochratoxin B has a complex molecular structure characterized by its dihydrocoumarin backbone linked to an L-phenylalanine moiety. Its chemical formula is C₁₃H₁₅ClN₂O₄, with a molecular weight of approximately 305.73 g/mol. The absence of chlorine differentiates it from ochratoxin A.
The structural features include:
Ochratoxin B participates in various chemical reactions typical of mycotoxins, including:
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly used to study the reactivity and degradation pathways of ochratoxin B. These methods provide insights into its stability under different environmental conditions.
The mechanism by which ochratoxin B exerts its toxic effects primarily involves:
Studies have shown that exposure to ochratoxin B can lead to nephrotoxicity in animal models, highlighting its potential for causing kidney damage. The compound's ability to form adducts with cellular macromolecules further contributes to its toxicological profile.
Relevant data from studies indicate that the limits of detection for ochratoxins in food matrices can be extremely low, allowing for sensitive monitoring using techniques like enzyme-linked immunosorbent assays (ELISA) .
Ochratoxin B serves as an important subject in food safety research due to its health implications. Its detection and quantification are crucial for regulatory compliance in food products. Analytical methods such as high-performance liquid chromatography and immunoassays are employed extensively for monitoring ochratoxins in various matrices including cereals, coffee, and wine . Additionally, research into the detoxification processes for ochratoxins aims to mitigate their impact on food safety and human health.
Ochratoxin B (OTB), the dechlorinated analog of ochratoxin A (OTA), shares a core biosynthetic pathway with OTA in both Aspergillus and Penicillium species. However, genomic organization and regulatory elements differ significantly between genera. In Aspergillus section Circumdati (e.g., A. westerdijkiae, A. steynii), the OTA/OTB cluster spans ~23–24 kb and contains five conserved genes: pks (polyketide synthase), nrps (non-ribosomal peptide synthetase), p450 (cytochrome P450 monooxygenase), hal (halogenase), and bZIP (transcription factor). In contrast, Penicillium nordicum and P. verrucosum clusters exhibit synteny but divergent gene sequences, particularly in the hal and regulatory regions [1] [7]. Notably, Aspergillus species like A. ochraceus possess truncated clusters lacking functional hal and p450 genes, explaining their predominant OTB production. Genomic analysis of 13 Aspergillus section Circumdati species confirmed that OTB-producers (e.g., A. ochraceus) harbor incomplete clusters, while OTA-producers (e.g., A. westerdijkiae) retain full clusters [7].
Table 1: Genomic Features of OTB/OTA Clusters in Key Species
Species | Cluster Size (kb) | Functional Genes Present | Primary Toxin Output |
---|---|---|---|
A. westerdijkiae | 23.7 | pks, nrps, p450, hal, bZIP | OTA |
A. steynii | 23.8 | pks, nrps, p450, hal, bZIP | OTA |
A. ochraceus | 21.2 (truncated) | pks, nrps (partial) | OTB |
P. nordicum | 19.5 | pks, nrps, hal, transporter | OTA |
Non-ribosomal peptide synthetases (NRPS) catalyze the ligation of phenylalanine to the polyketide backbone (dihydroisocoumarin) during OTA/OTB biosynthesis. In A. carbonarius, inactivation of AcOTAnrps abolishes OTA production but increases ochratoxin β (OTβ, dechlorinated dihydroisocoumarin) accumulation by 15-fold. This confirms NRPS mediates amide bond formation before chlorination [9]. The NRPS enzyme recognizes OTβ (non-chlorinated precursor) as its primary substrate, generating OTB directly. Chlorination by halogenase (hal) then converts OTB to OTA. In hal-deficient mutants or species (e.g., A. ochraceus), NRPS activity results in exclusive OTB accumulation due to the absence of this chlorination step [1] [9].
Table 2: Key Enzymes in OTB/OTA Biosynthesis
Enzyme | Gene | Function | Substrate Specificity |
---|---|---|---|
Polyketide Synthase | pks | Synthesizes dihydroisocoumarin backbone | Acetyl-CoA, malonyl-CoA |
Non-Ribosomal Peptidase | nrps | Ligation of phenylalanine to dihydroisocoumarin | OTβ (preferentially over OTα) |
Halogenase | hal | Chlorination at C5 position | OTB → OTA |
Cytochrome P450 | p450 | Hydroxylation/oxidation of polyketide | 7-methylmellein → OTβ |
Chlorination is the critical step determining OTA vs. OTB output. The halogenase enzyme (hal) encoded within the cluster catalyzes the addition of chlorine to OTB, forming OTA. In Aspergillus species, hal gene integrity correlates with OTA production: A. westerdijkiae and A. carbonarius possess functional hal, while A. ochraceus carries a truncated or non-functional variant [7]. Deletion of hal in A. carbonarius shifts toxin production entirely to OTB, confirming its indispensable role. Notably, hal expression is influenced by chloride availability and pH, with acidic conditions (pH 4–5) upregulating the gene in P. nordicum [3]. Environmental chloride concentration further modulates OTA:OTB ratios; in A. ochraceus cultures, low chloride (<1 mM) yields OTB:OTA ratios of 34:1, whereas high chloride (10 mM) reduces this to 2:1 [5] [6].
The pks gene, initiating OTB/OTA biosynthesis, is tightly regulated by the cluster-specific bZIP transcription factor (e.g., AcOTAbZIP in A. carbonarius). Deletion of bZIP reduces pks expression by 90% and abolishes OTA/OTB production [3] [9]. Additionally, global regulators modulate pks:
Table 3: Transcriptional Regulators of OTB/OTA Biosynthesis
Regulator | Target Genes | Environmental Trigger | Effect on OTB/OTA Yield |
---|---|---|---|
bZIP (e.g., AcOTAbZIP) | pks, nrps, hal | Oxidative stress, high aw | Essential for toxin production |
otaR2 | pks, nrps | Carbon source (sucrose > glucose) | Modest upregulation (2–3 fold) |
PacC (pH regulator) | pks | Ambient pH (acidic optimal) | 5-fold increase at pH 5 vs. 8 |
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